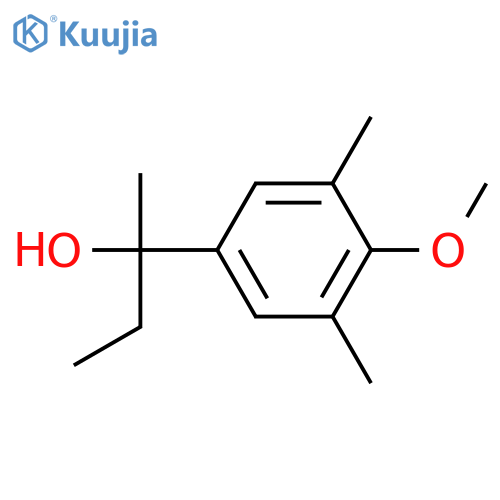Cas no 1443354-19-5 (2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol)

1443354-19-5 structure
商品名:2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol
CAS番号:1443354-19-5
MF:C13H20O2
メガワット:208.296704292297
MDL:MFCD20528395
CID:5219130
2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol
-
- MDL: MFCD20528395
- インチ: 1S/C13H20O2/c1-6-13(4,14)11-7-9(2)12(15-5)10(3)8-11/h7-8,14H,6H2,1-5H3
- InChIKey: YDLHLPHGMAICGE-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CC(C)=C(OC)C(C)=C1)(O)CC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 396673-25g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 97.0% | 25g |
£3315.00 | 2023-04-30 | |
| abcr | AB429896-5g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 5g |
€1398.00 | 2023-09-04 | ||
| Ambeed | A361083-1g |
2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |
1443354-19-5 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12141824-5g |
2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |
1443354-19-5 | 97% | 5g |
$1177 | 2024-07-23 | |
| abcr | AB429896-1 g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 1g |
€594.40 | 2023-03-11 | ||
| Fluorochem | 396673-5g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 97.0% | 5g |
£1403.00 | 2023-04-30 | |
| Fluorochem | 396673-1g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 97.0% | 1g |
£570.00 | 2023-04-30 | |
| abcr | AB429896-5 g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol |
1443354-19-5 | 5g |
€1,398.00 | 2023-03-11 | ||
| abcr | AB429896-1g |
2-(3,5-Dimethyl-4-methoxyphenyl)-2-butanol; . |
1443354-19-5 | 1g |
€1621.70 | 2024-08-03 | ||
| Crysdot LLC | CD12141824-1g |
2-(4-Methoxy-3,5-dimethylphenyl)butan-2-ol |
1443354-19-5 | 97% | 1g |
$437 | 2024-07-23 |
2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
1443354-19-5 (2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol) 関連製品
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443354-19-5)2-(4-methoxy-3,5-dimethylphenyl)butan-2-ol

清らかである:99%
はかる:1g
価格 ($):397.0